This compound falls under the category of indole derivatives, which are known for their pharmacological significance, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the tert-butyl group contributes to steric hindrance, influencing the molecule's stability and reactivity.
The synthesis of tert-butyl 5-(benzyloxy)-1H-indole-1-carboxylate typically involves several key steps:
Advanced techniques such as flow microreactor systems may also be employed to enhance reaction efficiency and sustainability, allowing for precise control over reaction conditions .
The molecular structure of tert-butyl 5-(benzyloxy)-1H-indole-1-carboxylate features a complex arrangement characterized by:
tert-butyl 5-(benzyloxy)-1H-indole-1-carboxylate can undergo various chemical transformations:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The physical and chemical properties of tert-butyl 5-(benzyloxy)-1H-indole-1-carboxylate include:
These properties influence the compound's behavior in various applications, including solubility in biological systems and stability under different conditions .
tert-butyl 5-(benzyloxy)-1H-indole-1-carboxylate has several significant applications:
Research continues into optimizing its synthesis and exploring new applications within medicinal chemistry and materials science.
Systematic Nomenclature:
Alternative Designations:
Molecular Framework:
Table 1: Fundamental Chemical Identifiers
Identifier Type | Value |
---|---|
CAS Number | 170147-29-2 |
Molecular Formula | C₂₀H₂₁NO₃ |
Molecular Weight | 323.39 g/mol |
MDL Number | MFCD13183441 |
SMILES | CC(C)(C)OC(=O)N1C=CC2=C1C=CC(OCC3=CC=CC=C3)=C2 |
The molecular structure integrates three key elements:
Crystallographic analyses of analogues indicate near-planarity of the indole ring system, with the benzyloxy substituent rotated approximately 60° relative to the indole plane. This conformation minimizes steric clash between the Boc group and benzyloxy side chain [4].
The strategic incorporation of N-Boc protection revolutionized indole chemistry by addressing longstanding challenges:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: